Cas no 33515-59-2 (4,5-Dichloro-1H-pyrrole-2-carbaldehyde)
4,5-Dichloro-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4,5-Dichloro-1H-pyrrole-2-carbaldehyde
- CS-0437331
- DTXSID40856846
- SB62980
- 33515-59-2
- SCHEMBL3280653
-
- Inchi: 1S/C5H3Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H
- InChI Key: WIOFATNDEWELQX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=O)N1)Cl
Computed Properties
- Exact Mass: 162.9591691g/mol
- Monoisotopic Mass: 162.9591691g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 32.9Ų
4,5-Dichloro-1H-pyrrole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006155-1g |
4,5-Dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 95% | 1g |
$421.05 | 2023-09-02 | |
| Chemenu | CM196974-1g |
4,5-dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM196974-1g |
4,5-dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 95% | 1g |
$*** | 2023-05-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5381-1G |
4,5-dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 95% | 1g |
¥ 2,382.00 | 2023-04-13 | |
| Ambeed | A762115-100mg |
4,5-Dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 98% | 100mg |
$64.0 | 2024-04-20 | |
| Ambeed | A762115-250mg |
4,5-Dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 98% | 250mg |
$107.0 | 2024-04-20 | |
| Ambeed | A762115-1g |
4,5-Dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 98% | 1g |
$287.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5381-100mg |
4,5-dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 95% | 100mg |
¥713.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5381-250mg |
4,5-dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 95% | 250mg |
¥950.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5381-500mg |
4,5-dichloro-1H-pyrrole-2-carbaldehyde |
33515-59-2 | 95% | 500mg |
¥1590.0 | 2024-04-20 |
4,5-Dichloro-1H-pyrrole-2-carbaldehyde Suppliers
4,5-Dichloro-1H-pyrrole-2-carbaldehyde Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4,5-Dichloro-1H-pyrrole-2-carbaldehyde
4,5-Dichloro-1H-pyrrole-2-carbaldehyde: A Comprehensive Overview
4,5-Dichloro-1H-pyrrole-2-carbaldehyde (CAS No: 33515-59-2) is a significant compound in the field of organic chemistry, particularly within the pyrrole derivatives family. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in research related to 4,5-Dichloro-1H-pyrrole-2-carbaldehyde.
The molecular structure of 4,5-Dichloro-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with two chlorine atoms at positions 4 and 5 and an aldehyde group at position 2. This arrangement imparts distinct electronic properties to the molecule, making it a versatile building block for further chemical modifications. The presence of the aldehyde group introduces reactivity that can be exploited in various synthetic pathways, while the chlorinated pyrrole ring provides stability and unique electronic characteristics.
Recent studies have highlighted the potential of 4,5-Dichloro-1H-pyrrole-2-carbaldehyde in drug discovery and material science. Researchers have explored its role as a precursor for bioactive compounds, particularly in the development of antifungal and anticancer agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain enzymes associated with cancer progression.
In terms of synthesis, traditional methods involve the chlorination of pyrrole derivatives followed by aldehyde functionalization. However, recent advancements have introduced more efficient and environmentally friendly approaches. Green chemistry methodologies, such as microwave-assisted synthesis and catalytic processes using transition metals like palladium or copper, have been employed to enhance yield and reduce reaction time.
The application of 4,5-Dichloro-1H-pyrrole-2-carbaldehyde extends beyond pharmaceuticals into materials science. Its ability to form stable coordination complexes has made it a valuable component in the synthesis of metal-organic frameworks (MOFs) and other porous materials. These materials have applications in gas storage, catalysis, and sensing technologies.
Moreover, 4,5-Dichloro-1H-pyrrole-2-carbaldehyde has been investigated for its role in electrochemical applications. Studies have shown that its redox properties make it suitable for use in organic electronics, particularly in the development of flexible sensors and organic light-emitting diodes (OLEDs). This dual functionality underscores its versatility as both a chemical building block and a functional material.
From an environmental perspective, understanding the degradation pathways of 4,5-Dichloro-1H-pyrrole-2-carbaldehyde is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various environmental conditions to ensure sustainable use and disposal practices.
In conclusion, 4,5-Dichloro-1H-pyrrole-2-carbaldehyde stands out as a multifaceted compound with significant potential across diverse fields. Its unique chemical properties and versatile reactivity continue to drive innovative research directions. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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